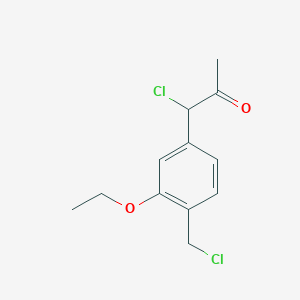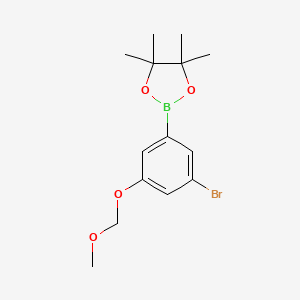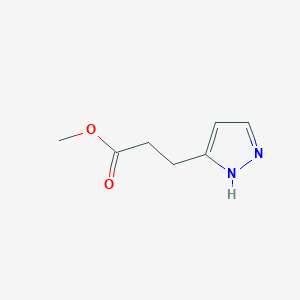
methyl 3-(1H-pyrazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-pyrazol-5-yl)propanoate is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1H-pyrazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of phenylhydrazine and ethyl acetoacetate as starting materials, which undergo cyclization, chloride acetylation, substitution, and deacetalization .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound typically involves the use of less toxic and more cost-effective reagents. The process may include nucleophilic substitution and cyclization under acid catalysis, using starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(1H-pyrazol-5-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar in structure but contains a pyrrole ring instead of a pyrazole ring.
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: Contains an amino group on the pyrazole ring and an ethyl ester group.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a piperazine ring attached to the pyrazole ring.
Uniqueness
Methyl 3-(1H-pyrazol-5-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the ester group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 3-(1H-pyrazol-5-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-2-6-4-5-8-9-6/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
COIYVDUBUZYILJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


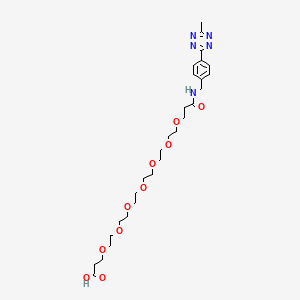
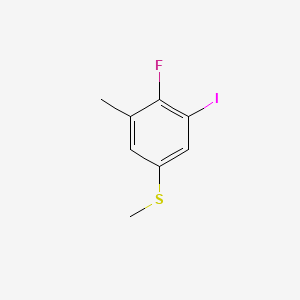

![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)
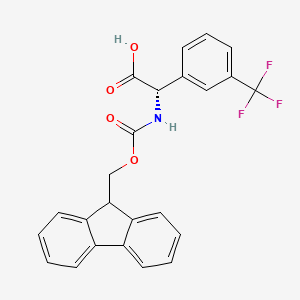
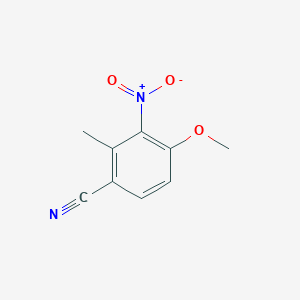

![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
![[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14034730.png)
